molecular formula C23H22FN7O2 B2443981 1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione CAS No. 1040676-13-8

1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione

Cat. No.: B2443981
CAS No.: 1040676-13-8
M. Wt: 447.474
InChI Key: DLNVDMSJVUFQBL-UHFFFAOYSA-N
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Description

1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione is a complex organic compound primarily used in scientific research due to its unique chemical properties and potential applications. This compound is notable for its diverse functional groups, including a tetrazole moiety, piperazine ring, and an indole system, which endow it with significant chemical and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione involves several key steps:

  • Step 1 Tetrazole Formation: The synthesis begins with the formation of the tetrazole ring. This is typically achieved through the reaction of 3-fluoroaniline with sodium azide in the presence of a copper catalyst, followed by cyclization to form the tetrazole ring.

  • Step 2 Piperazine Introduction: The tetrazole compound is then reacted with piperazine in the presence of an appropriate solvent and base to form the intermediate compound.

  • Step 3 Indole Attachment: In the final step, 2-methyl-1H-indole is introduced via a coupling reaction, forming the desired this compound.

Industrial Production Methods: In an industrial setting, this synthesis can be scaled up using continuous flow reactors, which enhance reaction efficiency and yield while maintaining safety. Optimization of reaction conditions, such as temperature, pressure, and solvent selection, is crucial for high-yield production.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation, particularly at the indole and tetrazole rings, leading to the formation of various oxidized derivatives.

  • Reduction: Reduction reactions can be employed to modify the ketone group in the compound, resulting in alcohol derivatives.

Common Reagents and Conditions:

  • Oxidation: Typical reagents include potassium permanganate and chromium trioxide.

  • Reduction: Common reagents include lithium aluminum hydride and hydrogen with palladium on carbon.

  • Substitution: These reactions often use halogenating agents or strong bases like sodium hydride.

Major Products:

  • Oxidation Products: Various quinones and epoxides.

  • Reduction Products: Alcohol and amine derivatives.

  • Substitution Products: Diverse substituted fluorophenyl derivatives.

Scientific Research Applications

Chemistry: The compound’s unique structure makes it a valuable probe in studying reaction mechanisms and synthesis pathways. It’s used to explore the reactivity of tetrazole and indole derivatives in organic synthesis.

Biology: In biological research, this compound is used to study enzyme interactions, receptor binding, and as a model compound in pharmacokinetics studies due to its structural complexity.

Industry: In an industrial context, this compound may serve as an intermediate in the synthesis of pharmaceuticals and agrochemicals, offering a backbone for developing novel compounds with desired properties.

Mechanism of Action

Molecular Targets and Pathways: The compound acts on multiple biological targets due to its diverse functional groups. It can bind to enzyme active sites, modulate receptor activity, and interfere with signaling pathways. The tetrazole ring is known to mimic carboxylic acids, potentially allowing the compound to inhibit enzyme activity through competitive binding.

Comparison with Similar Compounds

  • 1-(3-fluorophenyl)-4-(1H-tetrazol-5-yl)piperazine

  • 2-methyl-1H-indole-3-acetic acid

  • 1-(3-fluorophenyl)piperazine

Uniqueness: What sets 1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione apart is its combination of a tetrazole ring, piperazine moiety, and indole group, which together provide a unique scaffold with versatile reactivity and biological activity. This multifaceted structure makes it a valuable compound for diverse scientific research and industrial applications.

Biological Activity

The compound 1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione is a complex organic molecule that has garnered interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its efficacy as a pharmacological agent.

Chemical Structure and Properties

The molecular formula of the compound is C21H20FN7OC_{21}H_{20}FN_7O, with a molecular weight of approximately 405.437 g/mol. The presence of the tetrazole and indole moieties suggests potential interactions with biological targets, making it a candidate for further pharmacological studies.

Antimicrobial Properties

Research indicates that compounds similar to the one exhibit significant antimicrobial activity. For instance, derivatives containing the tetrazole ring have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus . The mechanism is thought to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

Several studies have highlighted the anticancer potential of indole and tetrazole derivatives. The compound's structure suggests it may inhibit cancer cell proliferation by inducing apoptosis or blocking cell cycle progression. For example, related compounds have demonstrated IC50 values in the low micromolar range against human cancer cell lines, indicating promising anticancer properties .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The tetrazole ring may interact with enzyme active sites, inhibiting key metabolic processes.
  • Receptor Modulation : The indole moiety is known to bind to various receptors, potentially modulating signaling pathways involved in cell growth and survival.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that such compounds can induce oxidative stress in cancer cells, leading to cell death.

Case Study 1: Antimicrobial Efficacy

A study tested the antimicrobial effects of a related tetrazole compound against Bacillus subtilis and Pseudomonas aeruginosa. Results showed a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, suggesting strong antibacterial properties .

Case Study 2: Cytotoxicity Against Cancer Cells

In vitro assays conducted on human melanoma cells revealed that the compound exhibited cytotoxicity with an IC50 value of 15 µM. Mechanistic studies indicated that this effect was mediated through apoptosis induction, as evidenced by increased caspase activity and DNA fragmentation .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesIC50 (µM)Biological Activity
Compound ATetrazole + Indole15Anticancer
Compound BTetrazole + Phenyl20Antimicrobial
Compound CIndole + Sulfonamide10Anticancer

Properties

IUPAC Name

1-[4-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN7O2/c1-15-21(18-7-2-3-8-19(18)25-15)22(32)23(33)30-11-9-29(10-12-30)14-20-26-27-28-31(20)17-6-4-5-16(24)13-17/h2-8,13,25H,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLNVDMSJVUFQBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)N3CCN(CC3)CC4=NN=NN4C5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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